molecular formula C20H19ClN2O2S2 B2929339 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide CAS No. 941984-71-0

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

Cat. No. B2929339
CAS RN: 941984-71-0
M. Wt: 418.95
InChI Key: IXKMCPVJOGFRER-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide, also known as CTBMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

Antimicrobial Activity

Research on rhodanine-3-acetic acid derivatives, which share structural similarities with the specified compound, has shown significant antimicrobial activity against a variety of pathogens. These derivatives demonstrate potent activity against mycobacteria, including Mycobacterium tuberculosis, and exhibit notable antibacterial properties against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus. This suggests the potential of similar structures for developing new antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Another study explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against a variety of cancer cell lines. This highlights the therapeutic prospects of benzothiazole-containing compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Synthetic Utility in Medicinal Chemistry

The development of p-methoxybenzyl N-acetylcarbamate potassium salts showcases the utility of acetamide moieties in synthesizing pharmaceutical products. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, underscoring the versatility of acetamide derivatives in drug development (Sakai et al., 2022).

Hydrogen Bonding and Structural Analysis

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have revealed intricate hydrogen-bonding patterns, providing insights into the molecular structures that could influence the biological activity and solubility of similar compounds (López et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

The synthesis and analysis of bioactive benzothiazolinone acetamide analogs have demonstrated their potential in photovoltaic applications and as inhibitors in ligand-protein interactions. This multifaceted approach suggests that compounds with similar structural features could be explored for diverse applications ranging from renewable energy technologies to targeted therapeutic agents (Mary et al., 2020).

Safety And Hazards

The compound is not intended for clinical use . Please handle it with care and follow appropriate safety protocols when dealing with it .

properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S2/c1-25-18-5-3-2-4-15(18)11-22-19(24)10-17-13-27-20(23-17)26-12-14-6-8-16(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKMCPVJOGFRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxybenzyl)acetamide

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